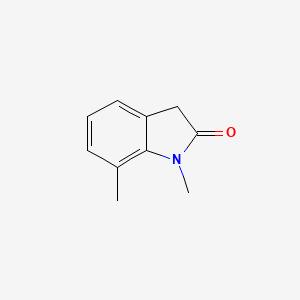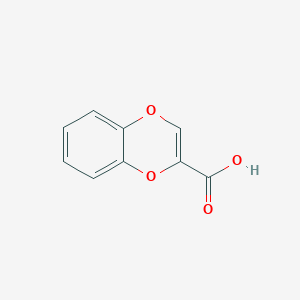
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
Vue d'ensemble
Description
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Enzymatic Synthesis
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid and its analogues have been studied for their inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine. This process involves enzymes such as ATP:L-methionine S-adenosyltransferase found in various organisms like yeast, Escherichia coli, and rat liver. The inhibitory activity is influenced by factors like ring size, substituents, and conformational properties of the compound (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Potential HIV Inhibitors
Research has been conducted on enantiomerically pure derivatives of this compound for potential use as inhibitors of HIV. The compounds synthesized, specifically carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine, showed promise in inhibiting the human immunodeficiency virus (Rosenquist, Kvarnstroem, Svensson, Classon, & Samuelsson, 1994).
Building Block for Helical β-Peptides
Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, serves as a crucial building block for helical β-peptides. This amino acid can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure. The process involves steps like cyclization, amide formation, and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).
Metabotropic Glutamate Receptor Studies
Analogs of this compound have been studied for their activity on metabotropic glutamate receptors. These studies focus on understanding the pharmacology of compounds like 1-aminocyclopentane-1,3-dicarboxylic acid at cloned metabotropic glutamic acid receptors, which can have implications in neuroscience and pharmacology (Bräuner‐Osborne, Madsen, Mikiciuk-Olasik, & Curry, 1997).
Environmental Studies
This compound and its derivatives have also been investigated in environmental studies, particularly regarding exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Such studies help in understanding the environmental impact and human exposure to these compounds (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Propriétés
IUPAC Name |
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMOECOKYPHSC-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223338 | |
| Record name | rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67885-97-6 | |
| Record name | rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67885-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
![2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055850.png)




![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)




![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
